
5-Hexen-1-ol
Overview
Description
5-Hexen-1-ol (CAS 821-41-0), a six-carbon unsaturated alcohol with the molecular formula C₆H₁₂O, is characterized by a terminal double bond at the C5 position. It is a clear, flammable liquid (density 0.834 g/mL at 25°C) with a herbaceous, citrus-like aroma, making it valuable in flavor, fragrance, and cosmetic industries . Industrially, it serves as an intermediate in organic synthesis, particularly in the production of tetrahydropyran derivatives via etherification or cyclization reactions . Its reactivity stems from both the hydroxyl group and the alkene moiety, enabling diverse transformations such as esterification, oxidation, and Grignard reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hexen-1-ol can be synthesized through various methods. One common method involves the reaction of 6-bromo-1-hexene with potassium acetate in the presence of a catalyst such as tetrabutylammonium bromide . The reaction is carried out in an acetonitrile solvent and heated to facilitate the reaction. After the reaction, the mixture is cooled, and the product is extracted and purified .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1,5-hexadiene followed by hydrogenation . This method involves the addition of a formyl group to the double bond of 1,5-hexadiene, followed by the reduction of the formyl group to a hydroxyl group .
Chemical Reactions Analysis
Types of Reactions: 5-Hexen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The double bond can be reduced to form hexanol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Catalysts such as are used for hydrogenation reactions.
Substitution: Reagents like phosphorus tribromide can be used to substitute the hydroxyl group with a bromine atom
Major Products:
Oxidation: Hexanal or hexanoic acid.
Reduction: Hexanol.
Substitution: 6-bromo-1-hexene.
Scientific Research Applications
Chemical Properties and Characteristics
- Molecular Weight : 100.16 g/mol
- Boiling Point : 152°C to 155°C
- Density : 0.842 g/cm³
- Solubility : Miscible with water
- CAS Number : 821-41-0
Organic Synthesis
5-Hexen-1-ol serves as a crucial intermediate in organic synthesis. It is employed in various reactions, including:
- Cyclization Reactions : It is utilized in the cyclization to form tetrahydropyran derivatives through phenylselenoetherification, which is significant for synthesizing complex organic molecules .
- Synthesis of Halogenated Compounds : The compound can be converted into 6-bromo-hex-1-ene by reacting it with phosphorus tribromide, showcasing its utility in preparing halogenated derivatives .
Table: Summary of Organic Synthesis Applications
Application | Description |
---|---|
Cyclization to Tetrahydropyran | Forms cyclic structures via phenylselenoetherification |
Preparation of Halogenated Compounds | Converts to 6-bromo-hex-1-ene using phosphorus tribromide |
Flavoring and Fragrance Industry
This compound is recognized for its organoleptic properties, making it suitable for use in the flavor and fragrance sectors. According to FEMA (Flavor and Extract Manufacturers Association), it is categorized as a flavoring agent but is not recommended for fragrance use .
Table: Flavoring and Fragrance Properties
Property | Details |
---|---|
FEMA GRAS Status | Not for fragrance use |
Recommended Use Levels | Up to specified limits |
Medicinal Chemistry
In medicinal chemistry, this compound acts as a key intermediate for synthesizing various pharmaceuticals. Its derivatives are crucial in developing compounds with therapeutic potential, particularly in the synthesis of antibiotics and other bioactive molecules .
Case Study: Synthesis of Bioactive Compounds
A notable method involves synthesizing this compound from 6-bromo-1-hexene using tetrabutylammonium bromide as a catalyst in acetonitrile. This method demonstrates high yield (76%) and purity (99.1%), making it economically viable for industrial applications .
Environmental Applications
Recent studies have explored the role of this compound in environmental chemistry, particularly in the degradation of halogenated organic pollutants. Its application as an electrocatalyst has shown promise in enhancing the degradation processes of toxic compounds .
Table: Environmental Applications
Application | Description |
---|---|
Electrocatalyst for Degradation | Enhances degradation of halogenated pollutants |
Mechanism of Action
The mechanism of action of 5-Hexen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The double bond in the compound allows for reactions such as cyclization and addition , which are crucial in the synthesis of complex molecules .
Comparison with Similar Compounds
Structural Isomers: Positional Effects of the Double Bond
The position of the double bond in hexenols significantly impacts their chemical behavior and biological activity. Key structural isomers include:
Key Findings :
- Odorant activity: this compound elicits stronger posterior ventral glomerular activity in the rat olfactory bulb compared to cis-2 and trans-3 isomers, which activate mid-lateral regions .
- Synthetic utility: The terminal alkene in this compound facilitates cyclization (e.g., Grignard reactions to form cyclopentyl derivatives), whereas internal alkenes (e.g., cis-2-hexen-1-ol) are less reactive in such processes .
Reactivity in Esterification and Catalytic Conversions
Esterification yields and catalytic selectivity vary significantly among hexenols and related alkenols:
Table 1: Esterification Yields with p-Coumaric Acid (2-Methyl-2-Butanol, 24h)
Key Findings :
- Internal alkenes (e.g., 9-decen-1-ol) show higher esterification yields than terminal alkenes (e.g., this compound), likely due to reduced steric hindrance .
- Catalytic behavior: Over nanocrystalline hydroxyapatite (Ca-HAP) catalysts, this compound exhibits 68% selectivity in dehydration reactions, outperforming cyclopentanemethanol (42% selectivity) due to the acidic surface properties of Ca-HAP(1.54) .
Reaction Condition Sensitivity
Reagent choice and solvent critically influence yields in tosylation and Grignard reactions:
Table 2: Tosylation of this compound Under Varied Conditions
Key Findings :
- Bulky organometallic reagents (e.g., n-BuZnCl₂) minimize side reactions, whereas n-BuMgCl promotes decomposition .
- Solvent effects: Et₂O enhances reaction efficiency compared to THF, likely due to better stabilization of intermediates .
Biological Activity
5-Hexen-1-ol, a six-carbon alcohol with the chemical formula C6H12O, is notable for its diverse biological activities. This article explores its antimicrobial properties, toxicological effects, and potential applications in various fields, including food science and aroma chemistry.
This compound is characterized by its structure as a linear chain alcohol. Its molecular weight is approximately 102.16 g/mol. The compound is often used in various applications, including as a flavoring agent and in the formulation of fragrances due to its green, grassy aroma.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that this compound exhibits significant antibacterial activity against various pathogens. For instance, a study on essential oils demonstrated that compounds similar to this compound can inhibit biofilm formation by bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 250 to 1000 μg/mL .
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | MIC (μg/mL) | Biofilm Inhibition (%) |
---|---|---|
E. coli | 250 - 1000 | Up to 100% |
S. aureus | 250 - 1000 | Up to 93.6% |
Toxicological Profile
The toxicological assessment of this compound indicates low acute toxicity. Studies conducted on rats report an LD50 greater than 2000 mg/kg for both oral and dermal routes, suggesting a low risk for acute health effects . However, some studies have noted mild physiological changes in liver and kidney tissues after prolonged exposure, indicating the need for further investigation into chronic effects .
Table 2: Toxicological Data Summary
Endpoint | Result | |
---|---|---|
Acute Oral Toxicity | LD50 > 2000 mg/kg | Low toxicity |
Acute Dermal Toxicity | LD50 > 2000 mg/kg | Low toxicity |
Observed Microscopic Changes | Present in liver/kidneys | Possible adaptive changes |
Aroma Chemistry and Sensory Evaluation
This compound plays a crucial role in the aroma profiles of various foods, particularly in green tea. Studies have shown that this compound contributes significantly to the characteristic "green" aroma of tea, influencing consumer perception and preference . Sensory evaluations indicate that varying concentrations of this compound can enhance or modify the overall aroma profile of tea products.
Table 3: Influence of Concentration on Aroma Perception
Concentration (% w/v) | Aroma Strength (Rating) |
---|---|
0 | Control (0%) |
10 | Moderate |
50 | Strong |
100 | Very Strong |
Genetic Factors in Detection
Recent genetic studies have identified specific odorant receptors associated with the detection of compounds like cis-3-hexen-1-ol (closely related to this compound). Variations in these receptors can influence individual sensitivity to these compounds, affecting flavor perception and consumer preferences .
Case Study: Antimicrobial Efficacy in Food Preservation
A study examined the application of this compound as a natural preservative in food products. Results indicated that incorporating this compound effectively reduced microbial load in perishable items, extending shelf life without compromising sensory quality.
Case Study: Aroma Enhancement in Beverages
In beverage formulation, the addition of controlled amounts of this compound significantly improved consumer acceptance scores based on aroma strength and pleasantness. This underscores its potential use as a natural flavoring agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Hexen-1-ol, and how can its purity be validated?
- Methodological Answer: this compound is commonly synthesized via oxidation of alkenes or reduction of aldehydes. For example, 5-hexenal can be synthesized from this compound using methods like Swern oxidation or TEMPO-mediated oxidation . Purity validation typically involves gas chromatography (GC) or <sup>1</sup>H NMR, with comparison to known spectral databases (e.g., NIST Chemistry WebBook). Ensure characterization includes boiling point, refractive index, and retention time matching .
Q. How can researchers monitor the progress of reactions involving this compound in real time?
- Methodological Answer: Thin-layer chromatography (TLC) with visualization agents (e.g., KMnO4 stain for terminal alkenes) is widely used to track alkene consumption . Quantitative <sup>1</sup>H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) provides precise yield calculations without workup . For time-sensitive reactions, inline FTIR or GC-MS can monitor intermediates .
Q. What are the common side reactions observed during functionalization of this compound?
- Methodological Answer: Competing pathways include over-oxidation (e.g., epoxidation of the alkene) or intramolecular cyclization under acidic/basic conditions. For instance, selenocyclization attempts with this compound at high concentrations (200 mM) led to variable yields due to premature precipitation of intermediates; dilution to 50 mM improved reproducibility . Always conduct control experiments to identify side products via HRMS or <sup>13</sup>C NMR .
Advanced Research Questions
Q. How can substrate-dependent reaction optimization be systematically approached for this compound?
- Methodological Answer: Use design of experiments (DoE) to test variables like solvent polarity, catalyst loading, and temperature. For hydrotrifluoromethylation, optimization tables (Table S1/S2 in ) reveal substrate-specific trends: polar aprotic solvents (e.g., DMF) favor alkene activation, while bulky substrates (e.g., tert-butyl silanes) require lower catalyst loadings. Statistical tools (e.g., ANOVA) help identify significant factors.
Q. How should researchers resolve contradictory data in radical-mediated reactions involving this compound?
- Methodological Answer: Contradictions often arise from competing radical pathways. For example, photocatalytic acetoxymalonylation of this compound produces both ATRA (atom transfer radical addition) and cyclized products. Use radical trapping agents (e.g., TEMPO) and HRMS to identify transient intermediates . Kinetic studies (e.g., time-resolved ESR) can differentiate between chain-propagation and termination steps .
Q. What strategies improve reproducibility in selenocyclization reactions with this compound?
- Methodological Answer: Key factors include:
- Concentration: High concentrations (>200 mM) cause premature precipitation of diphenyl diselenide, reducing yield. Dilution to 50 mM enhances homogeneity and reaction efficiency .
- Atmosphere: Reactions under air show no yield penalty, simplifying setup .
- Additives: Lewis acids (e.g., ZnBr2) can stabilize reactive intermediates, as seen in analogous alkene functionalizations .
Q. How do steric and electronic effects influence copolymerization of this compound with ethylene?
- Methodological Answer: Steric hindrance from protecting groups (e.g., iPr3Si-) on this compound slows ethylene insertion in zirconium-catalyzed copolymerization. Electronic effects are probed via Hammett plots: electron-withdrawing groups increase alkene electrophilicity, favoring insertion. Kinetic studies using <sup>13</sup>C-labeled ethylene and in situ IR spectroscopy track monomer incorporation .
Q. Data Analysis & Contradiction Management
Q. How should conflicting NMR and TLC results be interpreted during reaction optimization?
- Methodological Answer: Discrepancies between TLC (indicating completion) and NMR (showing residual starting material) often stem from:
- TLC sensitivity limits: Low-abundance intermediates may not stain.
- NMR integration errors: Use internal standards and ensure sufficient relaxation delays.
- Example: In glycosylation of this compound, TLC suggested completion after 1 hour, but <sup>1</sup>H NMR revealed unreacted alcohol due to overlapping spots . Confirm results with orthogonal techniques (e.g., GC-MS).
Q. What methods validate the identity of novel this compound derivatives?
- Methodological Answer: For new compounds:
- Multi-nuclear NMR: Assign all <sup>1</sup>H, <sup>13</sup>C, and 2D (COSY, HSQC) signals.
- High-resolution mass spectrometry (HRMS): Match exact mass to theoretical values (e.g., m/z 100.0888 for this compound ).
- X-ray crystallography: Resolve ambiguities in regiochemistry or stereochemistry .
Q. Mechanistic Studies
Q. What experimental evidence supports radical intermediates in this compound photocatalysis?
- Methodological Answer: Radical trapping (e.g., TEMPO adducts detected via HRMS) and deuterium-labeling studies confirm mechanisms. For example, malonyl radical generation in photocatalysis was proven by isolating TEMPO-DEM adducts . EPR spectroscopy directly detects paramagnetic intermediates under inert conditions .
Properties
IUPAC Name |
hex-5-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h2,7H,1,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZVMOZAXAMASY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074950 | |
Record name | 5-Hexen-1-ol | |
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Molecular Weight |
100.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Colourless liquid; Green aroma | |
Record name | 5-Hexen-1-ol | |
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Record name | 5-Hexenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1612/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Soluble in water and most fixed oils, Soluble (in ethanol) | |
Record name | 5-Hexenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1612/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.845-0.849 | |
Record name | 5-Hexenol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1612/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
821-41-0 | |
Record name | 5-Hexen-1-ol | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=821-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Hexen-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hexen-1-ol | |
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Record name | 5-Hexen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hex-5-en-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.343 | |
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Record name | 5-HEXEN-1-OL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57PD1RF6G7 | |
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Synthesis routes and methods
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